molecular formula C13H12ClFN2O2 B13703246 Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13703246
M. Wt: 282.70 g/mol
InChI Key: QDUVXITZGQEKKE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a halogenated imidazole derivative characterized by:

  • A 1H-imidazole core substituted with a methyl group at position 5 and an ethyl carboxylate ester at position 4.
  • A 3-chloro-2-fluorophenyl group at position 2, introducing both electron-withdrawing (chloro, fluoro) and steric effects.

This compound is structurally related to bioactive imidazoles, which are often explored for pharmaceutical applications due to their versatility in drug design .

Properties

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H12ClFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)8-5-4-6-9(14)10(8)15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

QDUVXITZGQEKKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=C(C(=CC=C2)Cl)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and an aldehyde.

    Introduction of the chloro-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable chloro-fluorophenyl halide reacts with the imidazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The chloro-fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imidazole ring may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Core

Key structural analogs differ in substituents at positions 2, 4, and 5 of the imidazole ring.

Table 1: Substituent Variations and Molecular Formulas
Compound Name Position 2 Substituent Position 4 Substituent Position 5 Substituent Molecular Formula Reference
Ethyl 2-(3-chloro-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate 3-chloro-2-fluorophenyl Ethyl carboxylate Methyl C₁₃H₁₂ClFN₂O₂ Target
Ethyl 2-(2,4-dichlorophenyl)-1-(4-hydroxyphenyl)-5-methyl-1H-imidazole-4-carboxylate 2,4-dichlorophenyl Ethyl carboxylate Methyl C₁₉H₁₇Cl₂N₂O₃
Ethyl 2-(2-ethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate 2-ethoxyphenyl Ethyl carboxylate Methyl C₁₅H₁₈N₂O₃
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate 4-chlorophenyl Ethyl carboxylate Trifluoromethyl C₁₃H₁₀ClF₃N₂O₂
Ethyl 2-(3-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate 3-bromophenyl Ethyl carboxylate Methyl C₁₃H₁₃BrN₂O₂
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate 4-(trifluoromethoxy)phenyl Ethyl carboxylate Methyl C₁₅H₁₄F₃N₂O₃
Key Observations:
  • Halogen Effects: Chloro and fluoro groups enhance electrophilicity and metabolic stability compared to non-halogenated analogs (e.g., 2-ethoxyphenyl in ). The 3-chloro-2-fluorophenyl group in the target compound provides a unique steric and electronic profile compared to dichlorophenyl () or trifluoromethoxyphenyl ().
  • Carboxylate Variations : All analogs retain the ethyl carboxylate at position 4, suggesting shared hydrolysis pathways under basic or enzymatic conditions.
  • Methyl vs. Trifluoromethyl : The methyl group at position 5 (target compound) offers simplicity and lower steric hindrance compared to trifluoromethyl (), which may enhance lipophilicity.

Physicochemical Properties

  • Solubility : The ethyl carboxylate group enhances solubility in organic solvents (e.g., THF, EtOAc) but reduces aqueous solubility compared to carboxylic acid derivatives .
  • Stability : Electron-withdrawing groups (e.g., Cl, F, CF₃) increase resistance to oxidative degradation. For instance, the trifluoromethyl group in likely improves metabolic stability over the target compound’s chloro-fluoro substituents.

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